2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine
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Overview
Description
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine are pancreatic β-cell KATP channels . These channels play a crucial role in regulating insulin secretion in response to glucose levels .
Mode of Action
This compound acts as an inhibitor of insulin release . It interacts with the KATP channels in pancreatic β-cells, reducing their activity . This leads to a decrease in insulin secretion in response to glucose .
Biochemical Pathways
The inhibition of KATP channels affects the insulin secretion pathway . Under normal conditions, the closure of these channels in response to high glucose levels leads to depolarization of the β-cell membrane, triggering insulin release . By inhibiting these channels, this compound reduces insulin secretion .
Result of Action
The inhibition of insulin release by this compound can lead to increased blood glucose levels . Additionally, some derivatives of this compound have been found to exhibit myorelaxant activity , acting as vascular smooth muscle relaxants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include the pH and temperature of the environment, the presence of other substances, and the specific characteristics of the individual taking the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with acetone under acidic conditions to form the desired benzothiazine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Similar in structure but contains an oxygen atom instead of sulfur.
2,2-Dimethylchroman: Contains a similar core structure but lacks the nitrogen and sulfur atoms.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine derivatives: Various derivatives with different substituents on the benzothiazine ring.
Uniqueness
This compound is unique due to its specific combination of nitrogen and sulfur atoms within the heterocyclic ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSQMZALWJWGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C2S1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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